Enhanced AT1 Receptor Antagonism of a Cycloheptimidazolone Derivative vs. Losartan
A key derivative of the cycloheptimidazolone scaffold, KT3-671, demonstrates significantly greater potency as an angiotensin II receptor antagonist compared to the established drug losartan. This provides a clear, data-driven rationale for selecting this scaffold for next-generation cardiovascular research. [1]
| Evidence Dimension | Potency as an Angiotensin II Receptor Antagonist |
|---|---|
| Target Compound Data | pA2 = 10.04 ± 0.12; IC50 = 0.8 nM [1] |
| Comparator Or Baseline | Losartan |
| Quantified Difference | KT3-671 is more potent than losartan; precise fold-difference not reported in the abstract, but the pA2 and IC50 values are indicative of high potency [1]. |
| Conditions | In vitro functional assay on isolated rabbit aorta (pA2) and AT1 receptor binding assay (IC50) [1]. |
Why This Matters
This data confirms that modifications on the cycloheptimidazolone core can yield compounds with superior potency to a major marketed drug, establishing the scaffold's high value in developing novel antihypertensive agents.
- [1] Yanagisawa, T., et al. (1993). 4,5,6,7-Tetrahydro-8-oxo-cycloheptimidazoles: A New Class of Potent Nonpeptide Angiotensin II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 3(8), 1559-1564. View Source
